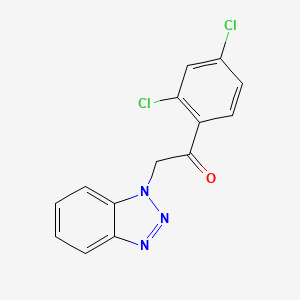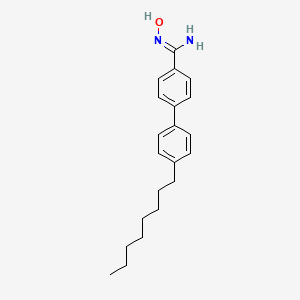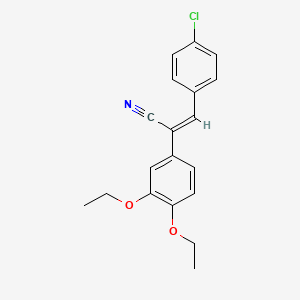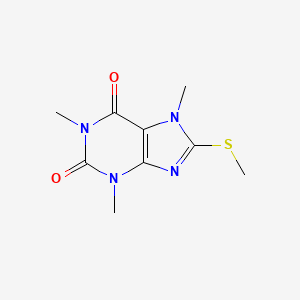
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the isoxazolecarboxamide class of compounds, which are known to have a wide range of biological activities.
科学研究应用
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have potential applications in the treatment of anxiety and depression.
作用机制
The mechanism of action of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels in the nervous system. Specifically, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the GABA-A receptor, which is a key regulator of neuronal excitability.
Biochemical and Physiological Effects
3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to have potent analgesic and anti-inflammatory properties, which are likely mediated by its ability to modulate the activity of the GABA-A receptor. Additionally, 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant properties, which are likely mediated by its ability to modulate the activity of ion channels in the nervous system.
实验室实验的优点和局限性
One of the advantages of using 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and characterized. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further elucidate the mechanism of action of this compound. Specifically, it would be valuable to determine the precise molecular targets of this compound and how it modulates their activity. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of anxiety and depression. Finally, it would be valuable to explore the potential of this compound as a lead compound for the development of new analgesic and anti-inflammatory drugs.
合成方法
The synthesis of 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-ethylphenylhydrazine with acetic anhydride to form 2-acetyl-2-ethylphenylhydrazine. This intermediate is then reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide.
属性
IUPAC Name |
3-ethyl-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-11-8-6-7-9-13(11)16-15(18)14-10(3)19-17-12(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEWWDRLUDRZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(ON=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)





![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)